N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)pyridine-3-sulfonamide
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Overview
Description
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)pyridine-3-sulfonamide is a complex organic compound that features a triazole ring, a phenyl group, and a pyridine sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)pyridine-3-sulfonamide typically involves a multi-step process. One common method includes the use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction forms the 1,2,3-triazole ring by reacting an azide with a terminal alkyne in the presence of a copper catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)pyridine-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes or receptors. This interaction can inhibit the activity of these enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent containing a triazole ring.
Voriconazole: Another antifungal with a triazole moiety.
Trazodone: An antidepressant that includes a triazole structure.
Uniqueness
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)pyridine-3-sulfonamide is unique due to its combination of a triazole ring, phenyl group, and pyridine sulfonamide moiety. This unique structure allows it to interact with a wide range of biological targets and participate in diverse chemical reactions, making it a versatile compound in scientific research and industrial applications .
Properties
IUPAC Name |
N-[1-phenyl-2-(triazol-2-yl)ethyl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c21-23(22,14-7-4-8-16-11-14)19-15(12-20-17-9-10-18-20)13-5-2-1-3-6-13/h1-11,15,19H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDAMEKGKPHYHRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2N=CC=N2)NS(=O)(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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